14,15-EE-5(Z)-E

Vascular Biology EDHF Pharmacology Eicosanoid Signaling

14,15-EE-5(Z)-E (CAS 519038-92-7), also known as 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), is a structural analog of the cytochrome P450-derived arachidonic acid metabolite 14,15-epoxyeicosatrienoic acid (14,15-EET). Unlike its parent endogenous compound, which functions as a vasodilatory endothelium-derived hyperpolarizing factor (EDHF), this analog acts as a selective, functional antagonist of EET-induced vascular smooth muscle relaxation.

Molecular Formula C20H36O3
Molecular Weight 324.5 g/mol
Cat. No. B12341540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-EE-5(Z)-E
Molecular FormulaC20H36O3
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O
InChIInChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m1/s1
InChIKeyKZTLOTWHEAHQAZ-VNULFWPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

14,15-EE-5(Z)-E (14,15-EEZE) for EET-Mediated Vascular Relaxation Antagonism


14,15-EE-5(Z)-E (CAS 519038-92-7), also known as 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), is a structural analog of the cytochrome P450-derived arachidonic acid metabolite 14,15-epoxyeicosatrienoic acid (14,15-EET) [1]. Unlike its parent endogenous compound, which functions as a vasodilatory endothelium-derived hyperpolarizing factor (EDHF), this analog acts as a selective, functional antagonist of EET-induced vascular smooth muscle relaxation [2]. It is supplied as a solution in ethanol with a purity of ≥98% [3]. The compound has a molecular weight of 324.5 Da and a molecular formula of C20H36O3 [3].

Why Substituting 14,15-EE-5(Z)-E with Another EET Analog Risks Invalidating Your EDHF Experiments


The structure-activity relationship of EET analogs is highly specific. Minor alterations to the EET backbone can completely invert the functional outcome from potent vasodilator agonist to selective antagonist. For example, while the regioisomer 14,15-EE-8(Z)-E demonstrates potent vasodilator agonist activity similar to the endogenous ligand [1], the 5(Z)-position double bond in 14,15-EE-5(Z)-E converts the compound into a functional antagonist [2]. Consequently, using a generic 'EET analog' or an alternative regioisomer in place of 14,15-EE-5(Z)-E will not produce the necessary antagonism of endothelium-dependent hyperpolarization, thereby compromising the validity of studies designed to pharmacologically dissect EDHF-mediated responses.

14,15-EE-5(Z)-E Quantitative Differentiation Evidence Against EET Analogs and Regioisomers


Functional Antagonism of 14,15-EET-Induced Vascular Relaxation

In bovine coronary arterial rings preconstricted with U46619, 14,15-EE-5(Z)-E (14,15-EEZE) at a concentration of 10 µM inhibited approximately 80% of the relaxation response induced by 14,15-EET [1]. This antagonism defines its primary functional identity, distinguishing it from agonist analogs like 14,15-EE-8(Z)-E which mimic endogenous EET activity [2].

Vascular Biology EDHF Pharmacology Eicosanoid Signaling

EET-Regioisomer Selectivity in Antagonism

Preincubation of bovine coronary arterial rings with 14,15-EE-5(Z)-E (10 µM) inhibited relaxations induced by all four EET regioisomers (14,15-, 11,12-, 8,9-, and 5,6-EET) but was most effective in inhibiting 14,15-EET-induced relaxations [1]. This contrasts with other regioisomer-specific antagonists which may be tailored for 11,12-EET or other isomers.

EET Pharmacology Regioisomer Selectivity Coronary Circulation

Specificity Excluding NO and Prostacyclin Pathways

Unlike broad-spectrum vascular inhibitors, 14,15-EE-5(Z)-E does not appear to antagonize vascular relaxation mediated by nitric oxide (NO) or iloprost (a stable prostacyclin analog) . This is a key differentiator from non-selective inhibitors like L-NAME (a NO synthase inhibitor) which would block all NO-dependent responses.

Vascular Pharmacology Endothelium-Dependent Relaxation Pathway Specificity

In Vivo Antagonism of EDHF-Mediated Vasodilation

In a rat in vivo model, intravitreal injection of 14,15-EE-5(Z)-E (2 nmol/eye) significantly reduced acetylcholine (ACh)-induced dilation of retinal arterioles [1]. This effect was observed even under systemic blockade of nitric oxide synthases and cyclooxygenases, confirming specific antagonism of the EDHF component. This in vivo efficacy distinguishes it from probes only validated in isolated vessel studies.

In Vivo Pharmacology Retinal Microcirculation EDHF

Inhibition of Endothelium-Dependent Hyperpolarization (EDH)

In small bovine coronary arteries, 14,15-EE-5(Z)-E (3 µM) inhibited both the smooth muscle hyperpolarization and subsequent relaxation induced by bradykinin (10 nM) [1]. This electrophysiological evidence of EDH antagonism is a direct mechanistic confirmation of its action, distinguishing it from compounds that may only affect downstream relaxation without blocking the initiating hyperpolarization.

Electrophysiology EDHF Vascular Smooth Muscle

Attenuation of EET-Dependent Cell Proliferation

In LLc1 cells, enhanced proliferation induced by nitro-oleate was attenuated by the EET-receptor antagonist 14,15-EE-5(Z)-E [1]. This links the compound's antagonism to EET-dependent proliferative pathways relevant in oncology, distinguishing its utility beyond cardiovascular applications.

Cancer Biology EET Signaling Cell Proliferation

Primary Scientific Applications for 14,15-EE-5(Z)-E in EDHF and EET Pharmacology


Pharmacological Dissection of EDHF-Mediated Vasorelaxation in Isolated Vessel Studies

Use 14,15-EE-5(Z)-E at 10 µM in isolated bovine coronary artery preparations to specifically block the EDHF component of endothelium-dependent relaxations, as established by its ~80% inhibition of 14,15-EET-induced relaxation [1]. This application is essential for studies aiming to isolate the relative contribution of NO, prostacyclin, and EDHF pathways to vascular tone regulation.

In Vivo Investigation of Retinal Microvascular Function and EDHF Signaling

Administer 14,15-EE-5(Z)-E via intravitreal injection (e.g., 2 nmol/eye) in rodent models to antagonize EDHF-mediated vasodilation in the retinal microcirculation, as demonstrated by attenuation of ACh-induced arteriolar dilation [1]. This is critical for research into diabetic retinopathy and other microvascular diseases where EDHF dysfunction is implicated.

Electrophysiological Confirmation of EDHF-Mediated Smooth Muscle Hyperpolarization

Employ 14,15-EE-5(Z)-E (3 µM) in electrophysiological experiments on vascular smooth muscle to block the hyperpolarization response induced by endothelium-dependent agonists like bradykinin [1]. This provides a direct mechanistic control for confirming that observed hyperpolarizations are indeed EDHF-mediated.

Control Agent for EET-Dependent Proliferation and Angiogenesis Assays

Use 14,15-EE-5(Z)-E as a control antagonist in cell proliferation and angiogenesis assays (e.g., endothelial tube formation) to verify that observed effects are EET-dependent, as shown in studies where it attenuated VEGF-induced tube formation and nitro-oleate-induced proliferation [1]. This is valuable in cancer biology and tissue engineering research.

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